![molecular formula C18H21NO2 B14029074 [3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
[3-(Dibenzylamino)oxetan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(dibenzylamino)oxetan-2-yl)methanol is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a dibenzylamino group attached to the oxetane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(dibenzylamino)oxetan-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation. For instance, the reaction of an epoxide with a dibenzylamine derivative under acidic conditions can yield the desired oxetane compound .
Industrial Production Methods
Industrial production of (3-(dibenzylamino)oxetan-2-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
(3-(dibenzylamino)oxetan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-(dibenzylamino)oxetan-2-yl)methanol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-(dibenzylamino)oxetan-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The dibenzylamino group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-2-ylmethanamine: Similar in structure but lacks the dibenzylamino group, which affects its chemical properties and reactivity.
3-Oxetanemethanol: Lacks the dibenzylamino group, making it less complex and with different reactivity patterns.
Uniqueness
(3-(dibenzylamino)oxetan-2-yl)methanol is unique due to the presence of both the oxetane ring and the dibenzylamino group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
[3-(dibenzylamino)oxetan-2-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-13-18-17(14-21-18)19(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2 |
Clave InChI |
SOYKOCDOUIBHOG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(O1)CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


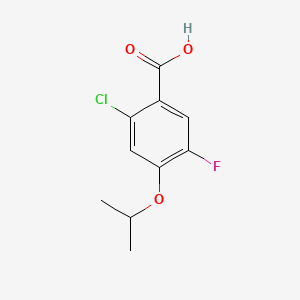
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
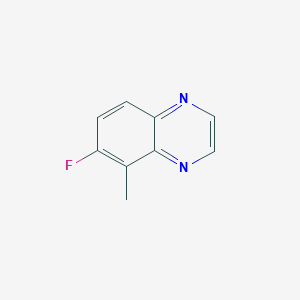

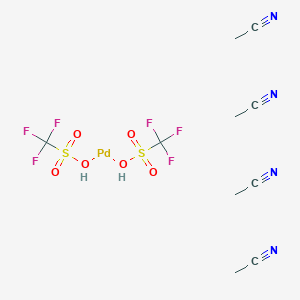


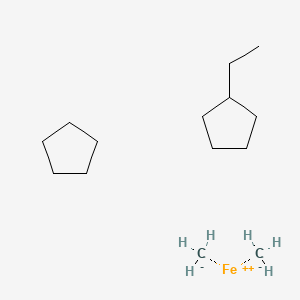
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
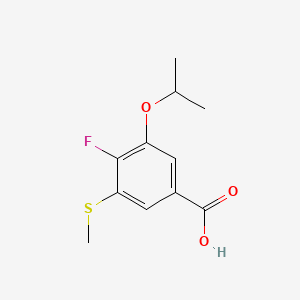
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
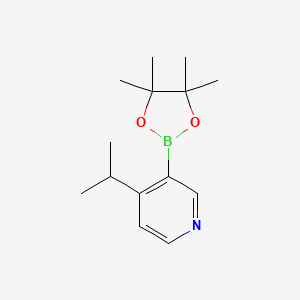
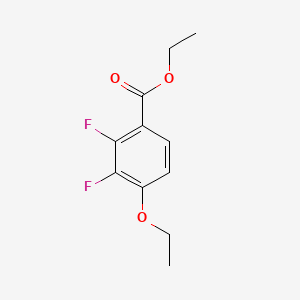
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
